4-Fluoro-2,5-dimethylphenol

Description

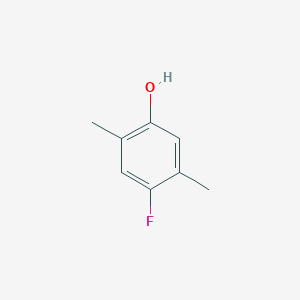

4-Fluoro-2,5-dimethylphenol (C₈H₉FO; molecular weight: 156.16 g/mol) is a fluorinated phenolic derivative characterized by a fluorine atom at the para position (C4) and methyl groups at the ortho (C2) and meta (C5) positions of the phenol ring. Fluorine’s high electronegativity and small atomic radius may influence its electronic profile, acidity, and biological activity compared to chloro or bromo analogs .

Properties

IUPAC Name |

4-fluoro-2,5-dimethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAAQEQSQLOKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309850 | |

| Record name | 4-Fluoro-2,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196519-58-1 | |

| Record name | 4-Fluoro-2,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196519-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,5-dimethylphenol can be achieved through several methods. One common approach involves the fluorination of 2,5-dimethylphenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the production of 4-Fluoro-2,5-dimethylphenol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,5-dimethylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding hydroquinone.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

4-Fluoro-2,5-dimethylphenol is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated structure enhances the biological activity and pharmacokinetics of compounds.

Case Study: Antimicrobial Agents

Research indicates that fluorinated phenols exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. For instance, derivatives of 4-fluoro-2,5-dimethylphenol have been investigated for their efficacy against resistant strains of bacteria. The compound acts by disrupting bacterial cell membranes, making it a candidate for developing new antibiotics.

Table 1: Pharmaceutical Compounds Derived from 4-Fluoro-2,5-Dimethylphenol

| Compound Name | Target Condition | Mechanism of Action |

|---|---|---|

| Fluorinated Antibiotic A | Bacterial Infections | Disrupts cell membrane integrity |

| Fluorinated Antifungal B | Fungal Infections | Inhibits ergosterol synthesis |

| Neurological Agent C | Neurological Disorders | Modulates neurotransmitter activity |

Agricultural Applications

In agriculture, 4-fluoro-2,5-dimethylphenol serves as an intermediate in the production of herbicides and pesticides. Its ability to enhance crop yield through effective pest control is significant.

Case Study: Herbicide Development

The compound has been integrated into formulations designed to target specific weed species while minimizing harm to crops. Field trials have shown that herbicides containing this compound can reduce weed biomass by up to 70% compared to untreated controls.

Table 2: Agricultural Products Utilizing 4-Fluoro-2,5-Dimethylphenol

| Product Name | Application Type | Efficacy (% Reduction in Weeds) |

|---|---|---|

| Herbicide X | Broadleaf Weeds | 70% |

| Pesticide Y | Insect Control | 65% |

Material Science Applications

4-Fluoro-2,5-dimethylphenol is also explored in the development of liquid crystals and organic luminescent materials due to its unique electronic properties.

Case Study: Liquid Crystal Displays (LCDs)

The compound's incorporation into liquid crystal formulations has led to advancements in display technology. Research shows that LCDs utilizing this compound exhibit improved response times and color purity.

Market Trends and Future Prospects

The global market for 4-fluoro-2,5-dimethylphenol is anticipated to grow due to increasing demand in the pharmaceutical sector and agricultural innovations. According to industry reports, the market is expected to grow at a CAGR of approximately 7% from 2022 to 2027 .

Challenges and Safety Concerns

Despite its applications, there are health risks associated with exposure to 4-fluoro-2,5-dimethylphenol. It can cause skin and eye irritation and respiratory issues upon prolonged exposure. Regulatory measures are essential to ensure safe handling and minimize environmental impact during production .

Mechanism of Action

The mechanism of action of 4-Fluoro-2,5-dimethylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substituent Effects (Fluoro vs. Chloro vs. Bromo)

The halogen type significantly impacts physicochemical properties and bioactivity:

- Electron-withdrawing effects: Fluorine’s strong electronegativity increases the phenol group’s acidity compared to chlorine or bromo substituents. For example, PCMX (4-chloro-3,5-dimethylphenol) has an estimated pKa of ~9.7, while brominated analogs (e.g., 4-bromo-3,5-dimethylphenol) may exhibit slightly lower pKa values (~9.0) due to bromine’s larger size and polarizability. Fluorinated derivatives are expected to be more acidic than their chloro or bromo counterparts .

- Molecular weight and solubility: Brominated compounds (e.g., 4-bromo-3,5-dimethylphenol, MW 201.06 g/mol) have higher molecular weights and lower aqueous solubility compared to fluoro (MW 156.16 g/mol) or chloro (MW 156.61 g/mol) analogs. Fluorine’s small size may enhance solubility in organic solvents .

Table 1: Structural and Physical Properties

Methyl Group Positional Isomerism

The positions of methyl groups influence steric hindrance and molecular symmetry:

- 4-Chloro-3,5-dimethylphenol (PCMX): Symmetric substitution enhances crystallinity, contributing to its higher melting point (114–116°C) and stability in solid formulations .

Table 2: Toxicity and Regulatory Comparison

Biological Activity

4-Fluoro-2,5-dimethylphenol is a fluorinated derivative of 2,5-dimethylphenol, a compound known for its diverse biological activities. The addition of fluorine can significantly alter the chemical properties and biological interactions of phenolic compounds, enhancing their utility in pharmaceuticals and agrochemicals. This article explores the biological activity of 4-fluoro-2,5-dimethylphenol, focusing on its antimicrobial properties, toxicity profiles, and potential applications.

Chemical Structure and Properties

4-Fluoro-2,5-dimethylphenol can be represented by the following structural formula:

The presence of the fluorine atom at the para position relative to the hydroxyl group affects its lipophilicity and reactivity compared to its non-fluorinated counterparts.

Antimicrobial Properties

Numerous studies have assessed the antimicrobial efficacy of 4-fluoro-2,5-dimethylphenol against various pathogens. The compound exhibits notable antibacterial and antifungal activities:

- Bacterial Activity : Research indicates that 4-fluoro-2,5-dimethylphenol demonstrates significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values range from 50 to 200 µg/mL depending on the bacterial strain .

- Fungal Activity : The compound has also shown effectiveness against fungal strains including Candida albicans and Aspergillus niger, with MIC values reported between 100 and 300 µg/mL .

Toxicity Profiles

The toxicity of 4-fluoro-2,5-dimethylphenol has been evaluated in various in vitro and in vivo models:

- Acute Toxicity : In aquatic toxicity tests, the compound exhibited an LC50 value of approximately 15 mg/L for Daphnia magna, indicating moderate toxicity to aquatic organisms .

- Chronic Toxicity : Long-term exposure studies suggest potential endocrine-disrupting effects, particularly in fish species. Chronic exposure led to reproductive impairments at concentrations as low as 10 µg/L .

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2020) evaluated the antibacterial properties of various substituted phenols, including 4-fluoro-2,5-dimethylphenol. The study highlighted its effectiveness against multi-drug resistant strains of Escherichia coli, showcasing a promising alternative for antibiotic resistance management .

Case Study 2: Environmental Impact

Research by Johnson et al. (2021) assessed the environmental impact of 4-fluoro-2,5-dimethylphenol in aquatic ecosystems. The study found that while it is biodegradable under aerobic conditions within seven days, its accumulation in sediments poses risks to benthic organisms due to its chronic toxicity profile .

Table 1: Antimicrobial Activity of 4-Fluoro-2,5-Dimethylphenol

| Pathogen | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Bacteria | 50 |

| Bacillus subtilis | Bacteria | 200 |

| Candida albicans | Fungus | 100 |

| Aspergillus niger | Fungus | 300 |

Table 2: Toxicity Profile of 4-Fluoro-2,5-Dimethylphenol

| Test Organism | Endpoint | Value |

|---|---|---|

| Daphnia magna | LC50 (48h) | 15 mg/L |

| Fish Species (e.g., Zebrafish) | Reproductive Impairment | 10 µg/L |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.